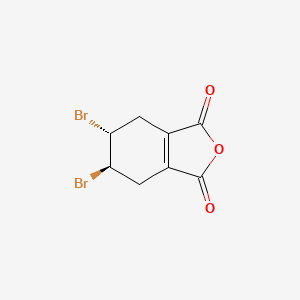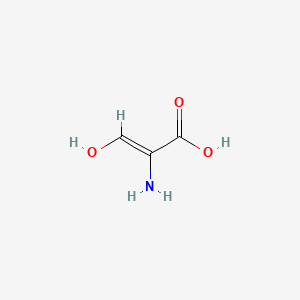
(2R,3R)-3-Chloro-5,8-dimethoxy-1,2,3,4-tetrahydronaphthalen-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R,3R)-3-Chloro-5,8-dimethoxy-1,2,3,4-tetrahydronaphthalen-2-ol: is a chiral organic compound with two stereocenters It is a derivative of tetrahydronaphthalene, featuring chlorine and methoxy substituents
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (2R,3R)-3-Chloro-5,8-dimethoxy-1,2,3,4-tetrahydronaphthalen-2-ol typically involves multi-step organic reactions. One common method includes the selective reduction of a precursor compound, such as a dihydrotetrabenazine derivative, using borane or borane complexes under low temperature conditions . This method ensures high stereoselectivity and yield, making it suitable for both laboratory and industrial production.
Industrial Production Methods: For industrial-scale production, the synthesis process is optimized to enhance yield and purity while minimizing costs. This often involves the use of advanced catalytic systems and continuous flow reactors to maintain precise control over reaction conditions and scalability.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions, often employing hydrogenation catalysts such as palladium on carbon, can convert the compound into more saturated derivatives.
Substitution: Nucleophilic substitution reactions can occur, where the chlorine atom is replaced by other nucleophiles like hydroxide or amine groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Palladium on carbon (Pd/C), sodium borohydride (NaBH₄)
Substitution: Sodium hydroxide (NaOH), ammonia (NH₃)
Major Products:
Oxidation: Ketones, carboxylic acids
Reduction: Saturated hydrocarbons
Substitution: Hydroxylated or aminated derivatives
Applications De Recherche Scientifique
Chemistry: In organic synthesis, (2R,3R)-3-Chloro-5,8-dimethoxy-1,2,3,4-tetrahydronaphthalen-2-ol serves as a building block for the synthesis of more complex molecules. Its chiral centers make it valuable for studying stereoselective reactions and developing chiral catalysts.
Biology: The compound’s unique structure allows it to interact with biological molecules in specific ways, making it a candidate for drug development and biochemical research. It can be used to study enzyme-substrate interactions and receptor binding.
Medicine: Potential applications in medicinal chemistry include the development of new pharmaceuticals targeting specific pathways or receptors. Its derivatives may exhibit therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: In the industrial sector, the compound can be used in the production of specialty chemicals, including fragrances, flavors, and agrochemicals. Its stereochemistry is particularly important for creating products with desired sensory properties.
Mécanisme D'action
The mechanism by which (2R,3R)-3-Chloro-5,8-dimethoxy-1,2,3,4-tetrahydronaphthalen-2-ol exerts its effects depends on its interaction with molecular targets. For instance, in biological systems, it may bind to specific receptors or enzymes, altering their activity and triggering downstream effects. The presence of chlorine and methoxy groups can influence its binding affinity and specificity, making it a versatile compound for studying molecular interactions .
Comparaison Avec Des Composés Similaires
(2R,3R)-Tartaric acid: A chiral diol with applications in chiral synthesis and as a resolving agent.
(2R,3R)-Butanediol: Used as a chiral auxiliary and building block in organic synthesis.
(2R,3R)-Dihydrotetrabenazine: A derivative used in the treatment of neurological disorders.
Uniqueness: What sets (2R,3R)-3-Chloro-5,8-dimethoxy-1,2,3,4-tetrahydronaphthalen-2-ol apart is its specific combination of chlorine and methoxy substituents on a tetrahydronaphthalene backbone. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
69183-90-0 |
|---|---|
Formule moléculaire |
C12H15ClO3 |
Poids moléculaire |
242.70 g/mol |
Nom IUPAC |
(2R,3R)-3-chloro-5,8-dimethoxy-1,2,3,4-tetrahydronaphthalen-2-ol |
InChI |
InChI=1S/C12H15ClO3/c1-15-11-3-4-12(16-2)8-6-10(14)9(13)5-7(8)11/h3-4,9-10,14H,5-6H2,1-2H3/t9-,10-/m1/s1 |
Clé InChI |
NBBBCDMLBDNDOZ-NXEZZACHSA-N |
SMILES isomérique |
COC1=C2C[C@H]([C@@H](CC2=C(C=C1)OC)Cl)O |
SMILES canonique |
COC1=C2CC(C(CC2=C(C=C1)OC)Cl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-[3-(Chloromethyl)anilino]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14470545.png)
![4,4'-[Ethane-1,2-diylbis(oxy)]dibenzenesulfonamide](/img/structure/B14470552.png)


![9-azabicyclo[3.3.1]nonane;2,4,6-trinitrophenol](/img/structure/B14470579.png)
![1-[(Z)-(1-Amino-2,2,2-trichloroethylidene)amino]-3-phenoxypropan-2-yl acetate](/img/structure/B14470584.png)




![Phenol, 3-[1-methyl-2-(triethoxysilyl)ethoxy]-](/img/structure/B14470618.png)



